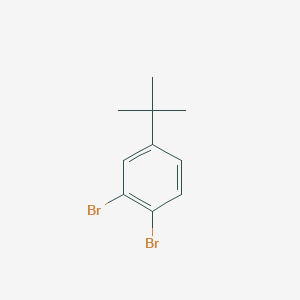

1,2-Dibromo-4-tert-butylbenzene

Descripción

Systematic International Union of Pure and Applied Chemistry Nomenclature and Alternative Chemical Designations

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as this compound, which precisely describes the substitution pattern on the benzene ring. This nomenclature follows the fundamental principles of organic chemical naming by indicating the positions of the two bromine atoms at carbons 1 and 2, along with the tertiary butyl group positioned at carbon 4 of the benzene ring. The International Union of Pure and Applied Chemistry naming system provides the most standardized and universally accepted chemical identifier for scientific communication and documentation purposes.

Alternative chemical designations for this compound have been extensively catalogued across multiple chemical databases and supplier sources. The compound is frequently referenced as 4-tert-Butyl-1,2-dibromobenzene, which represents an equivalent systematic name that emphasizes the tertiary butyl group as the primary substituent. Additional recognized designations include 3,4-Dibromotert-butylbenzene, which reflects an alternative numbering system for the same molecular structure. The Chemical Abstracts Service maintains the systematic name Benzene, 1,2-dibromo-4-(1,1-dimethylethyl)-, which explicitly describes the tertiary butyl group using its expanded structural notation.

Commercial and scientific literature also documents several abbreviated forms of the compound name. These include 1,2-dibromo-4-(tert-butyl)benzene, 4-t-butyl-1,2-dibromobenzene, and 1-(tert-Butyl)-3,4-dibromobenzene. Each of these alternative designations maintains chemical accuracy while providing different perspectives on the molecular structure that may be preferred in specific scientific or commercial contexts.

Molecular Formula and Weight Calculations

The molecular formula for this compound is definitively established as C₁₀H₁₂Br₂, representing a compound composed of ten carbon atoms, twelve hydrogen atoms, and two bromine atoms. This molecular composition reflects the fundamental structural framework of a benzene ring (C₆H₄) substituted with two bromine atoms and one tertiary butyl group (C₄H₉), resulting in the net molecular formula through systematic addition of constituent atoms.

Molecular weight calculations for this compound have been consistently reported across multiple authoritative sources with high precision. The standard molecular weight is documented as 292.01 grams per mole, based on current atomic mass standards established by the International Union of Pure and Applied Chemistry. Some sources report minor variations in the final decimal places, with values of 289.93 grams per mole appearing in certain commercial databases. These variations typically reflect different rounding conventions or the use of slightly different atomic mass values in the calculation process.

The molecular weight calculation can be verified through systematic summation of constituent atomic masses. Carbon contributes 120.12 atomic mass units (10 atoms × 12.01 atomic mass units), hydrogen adds 12.10 atomic mass units (12 atoms × 1.008 atomic mass units), and bromine provides 159.80 atomic mass units (2 atoms × 79.90 atomic mass units). The total calculated molecular weight of 292.02 atomic mass units closely matches the experimentally determined values reported in chemical databases.

Additional molecular descriptors provide supplementary identification parameters for this compound. The monoisotopic mass, calculated using the most abundant isotopes of each element, has been determined as 291.93002 atomic mass units. This value differs slightly from the average molecular weight due to the natural isotope distribution of bromine, which exists as a mixture of ⁷⁹Br and ⁸¹Br isotopes in approximately equal proportions.

Propiedades

IUPAC Name |

1,2-dibromo-4-tert-butylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Br2/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZOUMICSOKCMJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80482426 | |

| Record name | 1,2-Dibromo-4-tert-butylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6683-75-6 | |

| Record name | 1,2-Dibromo-4-tert-butylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Dibromo-4-tert-butylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Bromination of 4-tert-butyltoluene

The most direct and commonly employed method to prepare 1,2-dibromo-4-tert-butylbenzene involves the bromination of 4-tert-butyltoluene. This process typically proceeds via radical bromination mechanisms and can be carried out under solvent-free or solvent-mediated conditions.

Solvent-Free Bromination : According to a European patent (EP0580231A1), 4-tert-butyltoluene is brominated using bromine without any solvent. The reaction is conducted by heating 4-tert-butyltoluene to around 165-170°C with vigorous stirring, followed by the slow addition of bromine over several hours (e.g., 5.5 hours). The product mixture contains mainly 4-tert-butylbenzylbromide, 4-tert-butylbenzalbromide, and minor amounts of dibromo and tribromo derivatives. The reaction yield is high (around 90%), and operating without co-solvents simplifies purification and improves product purity.

Radical Bromination with N-Bromosuccinimide (NBS) : Another approach involves the use of N-bromosuccinimide or similar bromine donors in chlorobenzene solvent, often initiated by radical initiators like AIBN (azobisisobutyronitrile). This method allows controlled bromination at the benzylic position and can yield mixtures of brominated intermediates, including 1,2-dibromo derivatives.

Summary of Preparation Conditions and Yields

Practical Considerations for Preparation

Purity Control : The presence of mono- and tri-brominated by-products requires careful control of stoichiometry and reaction time.

Safety : Bromine handling requires strict safety protocols due to its corrosive and toxic nature.

Scale-Up Feasibility : Solvent-free bromination offers advantages for scale-up due to less solvent waste and simpler purification.

Reaction Monitoring : Gas chromatography (GC) is commonly used to monitor reaction progress and product distribution.

Análisis De Reacciones Químicas

Types of Reactions: 1,2-Dibromo-4-tert-butylbenzene undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can undergo oxidation at the benzylic position, although the tert-butyl group is resistant to oxidation.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used to replace the bromine atoms with other nucleophiles.

Oxidation: Potassium permanganate (KMnO4) can be used under acidic conditions to oxidize the benzylic position.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.

Oxidation Products: Oxidation can lead to the formation of benzoic acids or other oxidized derivatives.

Aplicaciones Científicas De Investigación

Reactivity

The bromine atoms in 1,2-dibromo-4-tert-butylbenzene are reactive and can be substituted in nucleophilic substitution reactions. The tert-butyl group introduces steric hindrance, influencing the compound's reactivity and stability.

Applications in Scientific Research

This compound has diverse applications across several fields:

Organic Synthesis

This compound serves as a critical intermediate in the synthesis of more complex organic molecules. It can be used to introduce functional groups through nucleophilic substitution reactions, making it essential in the development of pharmaceuticals and agrochemicals .

Biological Studies

Research indicates that this compound acts as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2 and CYP2C9. These enzymes play a crucial role in drug metabolism, suggesting potential implications for drug-drug interactions and toxicity studies .

Material Science

The compound's unique structural properties allow for exploration in material science applications, such as the development of liquid crystals or organic light-emitting diodes (OLEDs). Its bulky tert-butyl group can affect the physical properties of materials.

Environmental Impact Studies

Given its biological activity, there is growing interest in understanding the environmental impact of this compound. Studies are needed to evaluate its persistence in the environment and potential toxicological effects on ecosystems.

Case Study 1: Cytochrome P450 Inhibition

A study highlighted the inhibitory effects of this compound on CYP enzymes. The findings indicated that this compound could alter the metabolism of co-administered drugs, necessitating further investigation into its pharmacokinetic properties and safety profile.

Case Study 2: Synthesis of Substituted Phthalocyanines

In synthetic chemistry, this compound has been utilized as a precursor for synthesizing substituted phthalocyanines through reactions involving bromination and subsequent coupling reactions. This application demonstrates its versatility as a building block for complex molecular architectures .

Mecanismo De Acción

The mechanism of action of 1,2-dibromo-4-tert-butylbenzene involves its reactivity as an electrophile due to the presence of bromine atoms. The compound can participate in electrophilic aromatic substitution reactions, where the bromine atoms are replaced by other groups. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions .

Comparación Con Compuestos Similares

Table 1: Key Properties of this compound and Structural Analogues

Reactivity and Stability

- Steric Effects : The tert-butyl group in this compound introduces steric hindrance, reducing reactivity in electrophilic substitution compared to smaller substituents like methyl (e.g., 1,2-Dibromo-4-methylbenzene) .

- Electronic Effects: Bromine atoms are strong electron-withdrawing groups, making the compound susceptible to nucleophilic aromatic substitution. In contrast, amino groups in 4-Bromo-1,2-diaminobenzene enhance electron density, favoring electrophilic reactions .

- Stability: The tert-butyl derivative is stable under standard conditions, whereas amino-substituted analogues (e.g., 4-Bromo-1,2-diaminobenzene) may require protection from oxidation due to the reactivity of NH₂ groups .

Research Findings and Data Gaps

- Thermal Properties : While the boiling point of this compound is well-documented, data for analogues like 1,2-Dibromo-4-methylbenzene remain unreported, limiting direct comparisons .

- Melting Points: No melting point data are available for this compound, unlike some analogues (e.g., 4-Bromo-1,2-diaminobenzene, mp: 120–122°C) .

- Safety Profiles: The tert-butyl compound’s flash point (>230°F) suggests lower flammability than methyl or amino-substituted derivatives, but toxicity data are sparse .

Actividad Biológica

1,2-Dibromo-4-tert-butylbenzene (C10H12Br2) is an aromatic compound characterized by the presence of two bromine atoms at the 1 and 2 positions of a benzene ring, along with a tert-butyl group at the 4 position. This unique structure contributes to its distinct biological activity, particularly as an inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism. In this article, we will explore the biological activity of this compound, supported by data tables and case studies.

Structural Information

- Molecular Formula: C10H12Br2

- Molecular Weight: 292.01 g/mol

- SMILES Notation: CC(C)(C)C1=CC(=C(C=C1)Br)Br

- InChIKey: LZOUMICSOKCMJT-UHFFFAOYSA-N

Predicted Collision Cross Section

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 290.93785 | 148.2 |

| [M+Na]+ | 312.91979 | 143.9 |

| [M+NH4]+ | 307.96439 | 150.7 |

| [M+K]+ | 328.89373 | 149.9 |

| [M-H]- | 288.92329 | 149.2 |

Cytochrome P450 Inhibition

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of cytochrome P450 enzymes CYP1A2 and CYP2C9, which play essential roles in the metabolism of various drugs. The inhibition of these enzymes can lead to drug-drug interactions, raising concerns regarding its implications for human health.

Case Study: CYP Inhibition

A study conducted on the inhibitory effects of various brominated compounds on CYP enzymes revealed that this compound significantly reduced the activity of CYP1A2 and CYP2C9 in vitro. This suggests that exposure to this compound could alter the metabolism of co-administered drugs, potentially leading to adverse effects or reduced therapeutic efficacy.

Environmental Impact

Due to its bioactivity and potential persistence in the environment, monitoring the levels of this compound in water sources is crucial. Research has indicated that it may act as an emerging contaminant with possible endocrine-disrupting effects .

Comparative Analysis with Similar Compounds

To better understand its biological activity, we can compare it with structurally similar compounds:

| Compound Name | CAS Number | Similarity Index | Key Features |

|---|---|---|---|

| 1-Bromo-3,5-di-tert-butylbenzene | 22385-77-9 | 0.94 | Contains one bromine atom; two tert-butyl groups |

| 1-Bromo-4-tert-butylbenzene | 3972-65-4 | 0.91 | Single bromine substitution at para position |

| 1,3-Dibromo-4-tert-butylbenzene | 586-61-8 | 0.91 | Two bromine substitutions; different positioning |

| 1-Bromo-2-tert-butylbenzene | 3972-64-3 | 0.91 | Bromine at ortho position; one tert-butyl group |

This table illustrates the variations in substitution patterns and their potential biological activities, highlighting the unique profile of this compound within this group.

Q & A

Q. What are the recommended synthetic routes for 1,2-Dibromo-4-tert-butylbenzene, and how do reaction conditions influence yield?

The compound is typically synthesized via electrophilic aromatic bromination of 4-tert-butylbenzene. The tert-butyl group acts as a strong electron-donating substituent, directing bromination to the ortho and para positions. To achieve selective 1,2-dibromination:

Q. Key Considerations :

- Monitor reaction temperature to avoid para-brominated byproducts.

- Purify via column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the desired isomer.

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- ¹H NMR :

- ¹³C NMR :

- Quaternary carbons (Br-substituted): Peaks at δ 122–125 ppm.

- Tert-butyl carbon: δ 31.5 ppm (C(CH₃)₃).

- IR : C-Br stretches at 550–600 cm⁻¹; tert-butyl C-H stretches at 2960 cm⁻¹ .

Validation : Compare with computational spectra (e.g., DFT calculations) to resolve ambiguities in overlapping signals.

Q. What safety protocols are critical when handling this compound in the laboratory?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of vapors .

- Waste Management : Collect brominated waste in halogen-resistant containers and neutralize with sodium thiosulfate before disposal .

- Emergency Measures : In case of skin contact, rinse immediately with water for 15 minutes; seek medical attention if irritation persists.

Advanced Research Questions

Q. How does the tert-butyl group influence the electronic and steric properties of this compound in cross-coupling reactions?

The tert-butyl group:

- Steric Effects : Hinders access to the aromatic ring, reducing reactivity in Suzuki-Miyaura couplings. Optimize by using bulky ligands (e.g., SPhos) to stabilize the palladium catalyst .

- Electronic Effects : Electron-donating nature deactivates the ring, slowing oxidative addition. Increase reaction temperature (80–100°C) for Buchwald-Hartwig aminations .

Q. Case Study :

| Reaction Type | Catalyst | Yield (%) |

|---|---|---|

| Suzuki Coupling | Pd(OAc)₂/SPhos | 45 |

| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | 60 |

Q. What contradictions exist in reported melting points or solubility data for this compound, and how can they be resolved?

- Reported Discrepancies :

- Melting point: 15–16°C () vs. 18–20°C (commercial sources).

- Solubility: High in CHCl₃ but low in ethanol.

- Resolution :

- Verify purity via DSC (Differential Scanning Calorimetry). Impurities like residual solvents depress melting points.

- Use Karl Fischer titration to assess moisture content, which may alter solubility profiles .

Q. How can computational modeling (DFT, MD) predict the reactivity of this compound in nucleophilic aromatic substitution?

- DFT Applications :

- Molecular Dynamics (MD) : Model solvent effects (e.g., DMF vs. THF) on reaction rates. Polar aprotic solvents stabilize charged intermediates, accelerating substitution.

Q. What strategies mitigate competing side reactions (e.g., debromination) during functionalization of this compound?

Q. How does isotopic labeling (e.g., ¹³C, ²H) enhance mechanistic studies of this compound’s degradation in environmental matrices?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.